molecular formula C17H12N4O3 B2654913 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 824971-99-5

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2654913
CAS No.: 824971-99-5
M. Wt: 320.308
InChI Key: WPRYKDWHMKLREX-UHFFFAOYSA-N
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Description

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione (phthalimide) core linked via an ethyl group to a 1,2,4-oxadiazole ring substituted at position 3 with a pyridin-4-yl moiety. The pyridine substituent introduces basicity and solubility modulation, distinguishing it from simpler oxadiazole derivatives.

Properties

IUPAC Name

2-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-16-12-3-1-2-4-13(12)17(23)21(16)10-7-14-19-15(20-24-14)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRYKDWHMKLREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Gaps

  • Biological Activity : While analogues like were tested for cholinesterase inhibition, the target compound’s bioactivity remains unexplored in the provided evidence.
  • Structural Insights : Crystallographic data (e.g., via SHELX refinements ) are absent for the target compound but could elucidate conformational preferences.
  • Synthetic Optimization : Evidence lacks details on the target compound’s synthesis, though methods from may guide its preparation.

Biological Activity

The compound 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its anticancer and neuroprotective properties, and to present relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2}, with a molecular weight of approximately 267.28 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and an isoindoline core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through various assays:

  • In Vitro Anticancer Studies : The compound was evaluated against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. Results indicated significant cytotoxicity with mean GI50 values around 15.72 μM and TGI values of 50.68 μM, showcasing its potential as an antitumor agent .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest that it interacts with the active sites of proteins associated with cancer cell survival .

Neuroprotective Effects

The neuroprotective properties of the compound were assessed in models simulating neurodegenerative conditions:

  • Acetylcholinesterase Inhibition : Compounds related to isoindoline derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. The synthesized derivatives exhibited IC50 values ranging from 2.1 to 7.4 μM against AChE, indicating promising neuroprotective effects .
  • Cell Viability Assays : In PC12 neuronal cells exposed to oxidative stress (H₂O₂), the compound demonstrated significant protection against cell death, suggesting its potential utility in treating neurodegenerative diseases .

Case Studies

StudyFocusFindings
NCI EvaluationAnticancerMean GI50 = 15.72 μM; significant growth inhibition in cancer cells .
AChE InhibitionNeuroprotectionIC50 = 2.1 - 7.4 μM; effective against Alzheimer’s-related degeneration .
Molecular DockingMechanismInteracts with catalytic sites of target proteins involved in cancer proliferation .

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